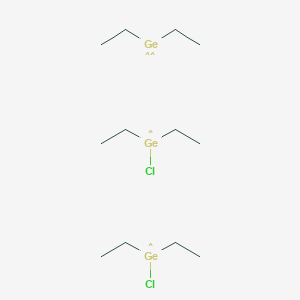![molecular formula C26H46O4 B14641863 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate CAS No. 55821-40-4](/img/structure/B14641863.png)
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate is an organic compound characterized by its complex structure, which includes two cyclohexyl rings substituted with methyl and isopropyl groups, connected by a hexanedioate (adipate) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate typically involves the esterification of hexanedioic acid (adipic acid) with 5-methyl-2-(propan-2-yl)cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The cyclohexyl rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, plasticizers, and lubricants.
Wirkmechanismus
The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary, but the compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) adipate: Another ester of adipic acid, commonly used as a plasticizer.
Diisodecyl adipate: Used in similar applications as a plasticizer and lubricant.
Bis(2-methylpropyl) adipate: Shares structural similarities and is used in the production of polymers and resins.
Uniqueness
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate is unique due to its specific substitution pattern on the cyclohexyl rings, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
55821-40-4 |
|---|---|
Molekularformel |
C26H46O4 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
bis(5-methyl-2-propan-2-ylcyclohexyl) hexanedioate |
InChI |
InChI=1S/C26H46O4/c1-17(2)21-13-11-19(5)15-23(21)29-25(27)9-7-8-10-26(28)30-24-16-20(6)12-14-22(24)18(3)4/h17-24H,7-16H2,1-6H3 |
InChI-Schlüssel |
QPFJKGOZSNNFPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)CCCCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
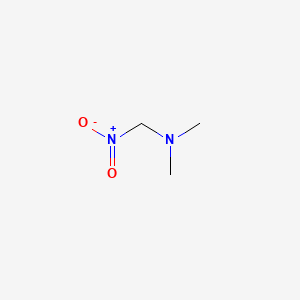
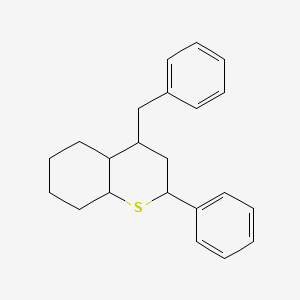
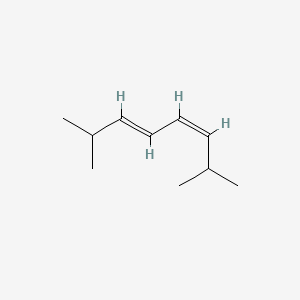
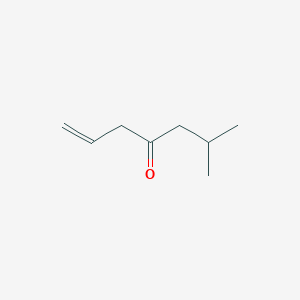
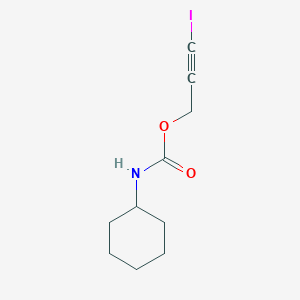
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

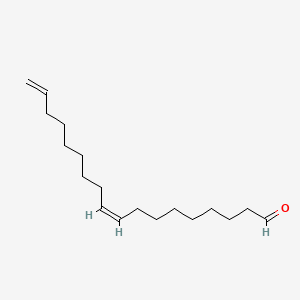
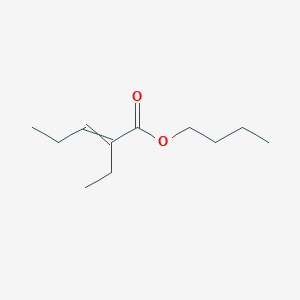
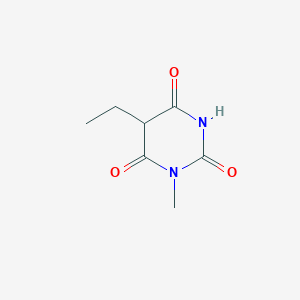
![Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide](/img/structure/B14641845.png)
